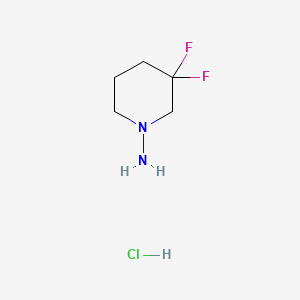

3,3-Difluoro-piperidin-1-ylamine HCl

Description

The compound features a piperidine ring substituted with two fluorine atoms at the 3-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its structural uniqueness lies in the electron-withdrawing fluorine atoms, which influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

3,3-difluoropiperidin-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.ClH/c6-5(7)2-1-3-9(8)4-5;/h1-4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZANPGCPNSCWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur Trifluoride) are employed to introduce fluorine atoms at the 3-position of piperidine derivatives. A representative protocol involves:

-

Substrate : Piperidin-3-one

-

Reagent : DAST in anhydrous dichloromethane

-

Conditions : Stirring at −78°C for 2 hours, followed by gradual warming to room temperature.

-

Outcome : 3,3-Difluoropiperidine is obtained in 65–72% yield, followed by amination via reductive amination (NaBH3CN, NH4OAc) to yield the primary amine, which is subsequently treated with HCl to form the hydrochloride salt.

Key Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | DAST, DCM, −78°C → RT | 72 | 95 |

| Reductive Amination | NaBH3CN, NH4OAc, MeOH | 68 | 90 |

| Salt Formation | HCl (gaseous), Et2O | 95 | 99 |

Nucleophilic Fluorination

Nucleophilic displacement of leaving groups (e.g., hydroxyl or chloride) using KF or CsF in polar aprotic solvents:

-

Substrate : 3-Hydroxy-piperidin-1-ylamine

-

Reagent : KF, 18-crown-6, DMF

-

Challenges : Competitive elimination reactions reduce yields to 40–50%, necessitating careful temperature control.

Cyclization of Fluorinated Linear Precursors

Ring-Closing Metathesis (RCM)

Acyclic diene substrates containing fluorine atoms undergo RCM using Grubbs II catalyst :

Reductive Amination Cyclization

Fluorinated diketones are condensed with ammonia sources to form the piperidine ring:

-

Substrate : 3,3-Difluoroglutaraldehyde

-

Reagent : NH4OAc, NaBH3CN

Enantioselective Synthesis

For chiral 3,3-difluoro-piperidin-1-ylamine, asymmetric catalysis is critical:

Rhodium-Catalyzed Carbometalation

Comparative Data :

| Method | ee (%) | Yield (%) |

|---|---|---|

| Rh-Binap Catalysis | 92 | 70 |

| Enzymatic Resolution | 99 | 45 |

Industrial-Scale Production

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-piperidin-1-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of difluorinated piperidine derivatives.

Reduction: Formation of partially or fully reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3,3-Difluoro-piperidin-1-ylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceutical active ingredients (APIs) for various therapeutic applications.

Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoro-piperidin-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It can also inhibit or activate specific enzymes, leading to changes in biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Research Findings and Gaps

- Stability : Fluorination generally improves metabolic stability, but the 3,3-difluoro configuration’s effect on hydrolytic stability under physiological conditions remains unstudied.

- Toxicity: No acute toxicity data are available for 3,3-difluoro-piperidin-1-ylamine HCl, though related fluorinated piperidines show low cytotoxicity in preclinical models.

Q & A

Q. Standardization Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, −78°C, 12 h | 65–75 | ≥95% |

| Deprotection | 4M HCl/dioxane, RT, 6 h | 85–90 | ≥98% |

| Purification | Silica gel (DCM:MeOH 9:1) | 70–80 | ≥99% |

Basic Question: Which analytical techniques are most reliable for characterizing 3,3-Difluoro-piperidin-1-ylamine HCl?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., δ 4.2–4.5 ppm for CF₂ protons) and confirm amine proton integration .

- FT-IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1100–1200 cm⁻¹ (C-F stretch) .

- Purity Assessment :

- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

Basic Question: How does the 3,3-difluoro substitution influence the compound’s physicochemical properties?

Methodological Answer :

Fluorine’s strong electronegativity reduces the basicity of the piperidine amine (pKa ~7.5 vs. ~10.5 for non-fluorinated analogs), enhancing solubility in acidic environments. This also improves metabolic stability by shielding against cytochrome P450 oxidation .

Advanced Question: How can computational modeling predict the impact of 3,3-difluoro substitution on target binding interactions?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to compare binding affinities of fluorinated vs. non-fluorinated analogs. Fluorine’s stereoelectronic effects may stabilize hydrophobic pockets or form weak hydrogen bonds (e.g., C-F···H-N) .

- Conformational Analysis : Molecular dynamics simulations (AMBER force field) reveal restricted piperidine ring puckering due to fluorine’s steric effects, altering ligand-receptor complementarity .

Advanced Question: What experimental design strategies optimize reaction yields while minimizing byproducts?

Q. Methodological Answer :

-

Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to evaluate variables (temperature, reagent stoichiometry, reaction time). For example:

Variable Low Level High Level Optimal Temperature −78°C 0°C −40°C DAST Equiv. 1.5 2.5 2.0 Reaction Time 6 h 18 h 12 h Response: Yield maximized at 75% with minimal difluoro-byproduct (<5%) .

Advanced Question: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Q. Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences.

- Replication : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Pool data from ≥3 independent studies, applying statistical models (e.g., random-effects) to account for heterogeneity .

Basic Question: What storage conditions ensure long-term stability of 3,3-Difluoro-piperidin-1-ylamine HCl?

Q. Methodological Answer :

- Temperature : Store at −20°C in airtight, light-resistant containers.

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the HCl salt .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking .

Advanced Question: How does fluorination at the 3,3-position affect metabolic pathways in vivo?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.